(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(tert-butoxy)butanoic acid
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Description
(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(tert-butoxy)butanoic acid, also known as this compound, is a useful research compound. Its molecular formula is C23H27NO5 and its molecular weight is 397,46 g/mole. The purity is usually 95%.
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Mechanism of Action
Target of Action
FMOC-L-BETA-HOMOSERINE(OTBU), also known as Fmoc-|A-HoSer(tBu)-OH, Fmoc-O-t-butyl-L-beta-homoserine, or ®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(tert-butoxy)butanoic acid, is primarily used in the synthesis of peptides . The compound’s primary targets are the amino acids in the peptide chain that it helps to synthesize .
Mode of Action
The compound works by protecting the amino group of the amino acid during peptide synthesis . This protection allows for the successful formation of peptide bonds without unwanted side reactions .
Biochemical Pathways
The compound is involved in the biochemical pathway of peptide synthesis . It plays a crucial role in the formation of peptide bonds, which are the links between amino acids in a peptide or protein .
Pharmacokinetics
It is known that the compound has a melting point of 96-98℃ and a predicted boiling point of 5993±500 °C . It is typically stored in a dry environment at 2-8°C .
Result of Action
The result of the action of FMOC-L-BETA-HOMOSERINE(OTBU) is the successful synthesis of peptides . By protecting the amino group during synthesis, the compound ensures the correct formation of peptide bonds and the resulting peptide or protein structure .
Action Environment
The action of FMOC-L-BETA-HOMOSERINE(OTBU) is influenced by environmental factors such as temperature and pH. The compound is typically used in a controlled laboratory environment to ensure optimal conditions for peptide synthesis .
Properties
IUPAC Name |
(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(2-methylpropan-2-yl)oxy]butanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO5/c1-23(2,3)29-13-15(12-21(25)26)24-22(27)28-14-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,15,20H,12-14H2,1-3H3,(H,24,27)(H,25,26)/t15-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKYFRYZPXHNPOK-OAHLLOKOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCC(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC[C@@H](CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801129009 |
Source
|
Record name | (3R)-4-(1,1-Dimethylethoxy)-3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801129009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
397.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
203854-51-7 |
Source
|
Record name | (3R)-4-(1,1-Dimethylethoxy)-3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]butanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=203854-51-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3R)-4-(1,1-Dimethylethoxy)-3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801129009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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